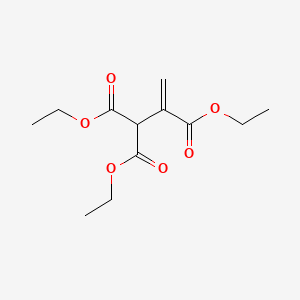
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene is an organic compound with the molecular formula C16H26 It is a derivative of cyclododecene, featuring a methyl group and a propynyl group attached to the cyclododecane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene typically involves the alkylation of cyclododecene. One common method is the reaction of cyclododecene with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new substituted cyclododecene derivatives.
Applications De Recherche Scientifique
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
- 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
- 1-(prop-1-en-2-yl)cyclohex-1-ene
Uniqueness
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene is unique due to its cyclododecane ring structure combined with the propynyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
65691-81-8 |
|---|---|
Formule moléculaire |
C16H26 |
Poids moléculaire |
218.38 g/mol |
Nom IUPAC |
12-methyl-1-prop-1-ynylcyclododecene |
InChI |
InChI=1S/C16H26/c1-3-12-16-14-11-9-7-5-4-6-8-10-13-15(16)2/h14-15H,4-11,13H2,1-2H3 |
Clé InChI |
HDCCTSQBPYJPPR-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CCCCCCCCCCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


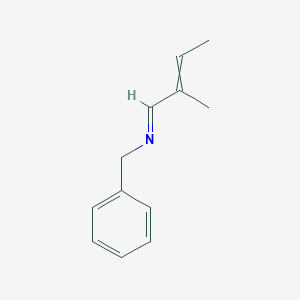
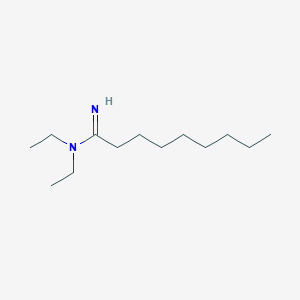
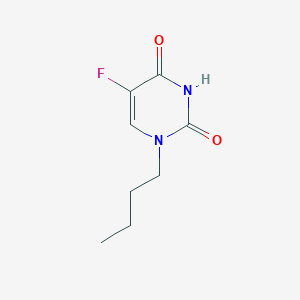
![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)
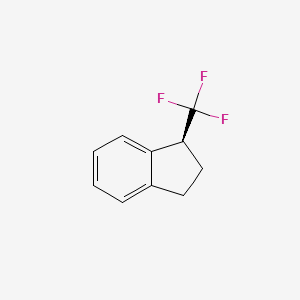
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
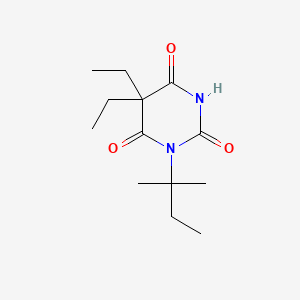
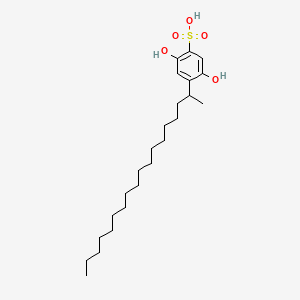
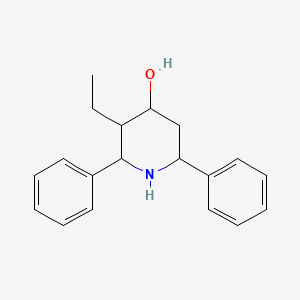
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
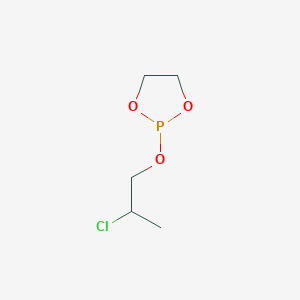

oxo-lambda~5~-phosphane](/img/structure/B14470487.png)
